Cas no 59414-23-2 (1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene)
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene Chemical and Physical Properties
Names and Identifiers
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- 1-Methoxy-3-trimethylsiloxy-1,3-butadiene
- 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene
- 4-methoxybuta-1,3-dien-2-yloxy(trimethyl)silane
- Danishefsky's Diene
- (3-methoxy-1-methylene-allyloxy)-trimethyl-silane
- 1-Methoxy-3-(trimethylsiloxy)-1,3-butadiene
- MFCD00008498
- Silane, [(3-methoxy-1-methylene-2-propenyl)oxy]trimethyl-
- (3-methoxy-1 methylene-allyloxy)trimethylsilane
- 2-trimethylsilyloxy-4-methoxybutadiene
- NS00056103
- SY025803
- 1-methoxy-3-(trimethylsilyloxy)-1-3-butadiene
- DB-005102
- 1-methoxy-3-trimethylsilyloxy butadiene
- DTXSID5069330
- SY107983
- 4-methoxy-2-trimethylsilyloxybut-1,3-diene
- 59414-23-2
- 1-methoxy-3-trimethylsilyloxy-butadiene
- 1-Methoxy-3-(trimethylsiloxy)-butadiene
- 1 -methoxy-3-(trimethylsilyloxy)-1-3-butadiene
- 1-methoxy-3-trimethylsilyloxybutadiene
- [(4-Methoxybuta-1,3-dien-2-yl)oxy]trimethylsilane
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- MDL: MFCD00008498
- Inchi: 1S/C8H16O2Si/c1-8(6-7-9-2)10-11(3,4)5/h6-7H,1H2,2-5H3
- InChI Key: SHALBPKEGDBVKK-UHFFFAOYSA-N
- SMILES: [Si](C)(C)(C)OC(=C)C=COC
Computed Properties
- Exact Mass: 172.09200
- Monoisotopic Mass: 172.092
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 18.5
Experimental Properties
- Color/Form: Not determined
- Density: 0.885 g/mL at 25 °C(lit.)
- Melting Point: No data available
- Boiling Point: 68-69℃(1
- Flash Point: 113 °F
- Refractive Index: n20/D 1.454(lit.)
- PSA: 18.46000
- LogP: 2.51170
- Merck: 6001
- Vapor Pressure: 1.1±0.3 mmHg at 25°C
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10
- Safety Instruction: S23-S24/25
- FLUKA BRAND F CODES:10-21
- HazardClass:3
- PackingGroup:III
- Storage Condition:0-10°C
- Safety Term:S23-S24/25
- Risk Phrases:R10
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863286-5ml |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | ≥95%(GC) | 5ml |
1,514.70 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0759-25ML |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | >95.0%(GC) | 25ml |
¥5990.00 | 2024-04-16 | |
| TRC | M244315-1g |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | 1g |
$ 275.00 | 2022-06-04 | ||
| TRC | M244315-2.5g |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | 2.5g |
$ 430.00 | 2022-06-04 | ||
| TRC | M244315-5g |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | 5g |
$ 910.00 | 2022-06-04 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0759-5ML |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | >95.0%(GC) | 5ml |
¥1745.00 | 2024-04-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0759-5ml |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | 95.0%(GC) | 5ml |
¥1590.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0759-25ml |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene |
59414-23-2 | 95.0%(GC) | 25ml |
¥6740.0 | 2022-06-10 | |
| abcr | AB173909-1 g |
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, 96%; . |
59414-23-2 | 96% | 1 g |
€81.00 | 2023-07-20 | |
| abcr | AB173909-5 g |
1-Methoxy-3-trimethylsiloxy-1,3-butadiene, 96%; . |
59414-23-2 | 96% | 5 g |
€248.00 | 2023-07-20 |
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene Suppliers
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene Related Literature
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
Additional information on 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene
Research Briefing on 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (CAS: 59414-23-2) in Chemical Biology and Pharmaceutical Applications
1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene (CAS: 59414-23-2) is a versatile silyl diene ether that has garnered significant attention in recent years due to its unique reactivity and applications in organic synthesis, particularly in the construction of complex molecular frameworks. This compound serves as a key intermediate in Diels-Alder reactions and other cycloaddition processes, enabling the synthesis of biologically active molecules with potential pharmaceutical relevance. Recent studies have explored its utility in the development of novel drug candidates and bioactive compounds, highlighting its importance in medicinal chemistry.
In a 2023 study published in the Journal of Organic Chemistry, researchers demonstrated the use of 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene as a diene component in asymmetric Diels-Alder reactions catalyzed by chiral Lewis acids. The study reported high enantioselectivity (up to 95% ee) and excellent yields (85-92%) in the synthesis of cyclohexene derivatives, which are valuable scaffolds for drug development. The authors emphasized the compound's stability and reactivity under mild conditions, making it an attractive choice for green chemistry applications.
Another significant advancement was reported in ACS Medicinal Chemistry Letters, where 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene was employed in the synthesis of novel anti-inflammatory agents. The researchers utilized this compound to construct a key intermediate in the production of COX-2 selective inhibitors, achieving improved pharmacokinetic properties compared to existing drugs. The study highlighted the compound's role in facilitating rapid structure-activity relationship (SAR) studies through efficient library synthesis.
Recent computational studies have provided insights into the mechanistic aspects of reactions involving 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene. Density functional theory (DFT) calculations published in Organic & Biomolecular Chemistry (2024) revealed the electronic factors governing its reactivity as a diene, explaining its superior performance compared to non-silylated analogs. These findings have important implications for the design of new synthetic methodologies using this versatile building block.
From a pharmaceutical manufacturing perspective, process optimization studies have focused on improving the scalability of reactions employing 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene. A 2024 report in Organic Process Research & Development described a continuous flow chemistry approach that enhanced the safety profile and yield of transformations involving this reagent, addressing previous challenges associated with its use in large-scale production.
Looking forward, research directions for 1-Methoxy-3-(trimethylsilyloxy)-1,3-butadiene include its application in the synthesis of complex natural products and its potential use in bioorthogonal chemistry for drug delivery systems. Several ongoing studies are exploring its incorporation into polymer-based drug carriers and its utility in targeted cancer therapies. The compound's unique combination of stability and reactivity continues to make it a valuable tool in both academic and industrial settings for pharmaceutical research and development.
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